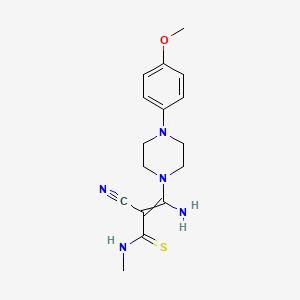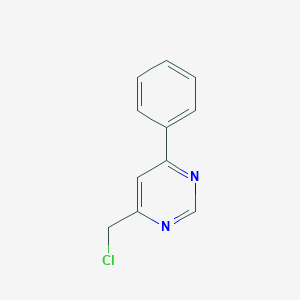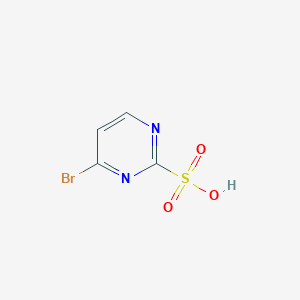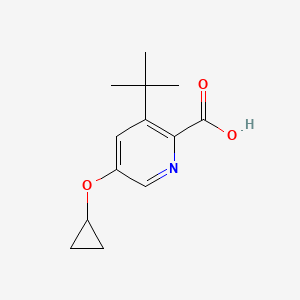
3-Chloro-2-(cyclopropylmethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . This compound is characterized by a phenolic structure substituted with a chlorine atom at the third position and a cyclopropylmethoxy group at the second position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Chloro-2-(cyclopropylmethoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-chlorophenol with cyclopropylmethanol in the presence of a base, such as sodium hydroxide, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-Chloro-2-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Applications De Recherche Scientifique
3-Chloro-2-(cyclopropylmethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The phenolic structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
3-Chloro-2-(cyclopropylmethoxy)phenol can be compared with other phenolic compounds, such as:
Phenol: The simplest phenolic compound, used as a disinfectant and in the production of plastics.
3-Chlorophenol: Similar to this compound but lacks the cyclopropylmethoxy group, used as an intermediate in the synthesis of pesticides and pharmaceuticals.
2-Cyclopropylmethoxyphenol: Similar but without the chlorine atom, used in organic synthesis and as a research chemical.
The presence of both the chlorine atom and the cyclopropylmethoxy group in this compound makes it unique, providing distinct chemical and biological properties that are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
3-chloro-2-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C10H11ClO2/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,12H,4-6H2 |
Clé InChI |
ZWGKJXXBJGYPDT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=CC=C2Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14855191.png)



![Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate](/img/structure/B14855214.png)









